

NMR and mass spectrometry data for 7-methoxy-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

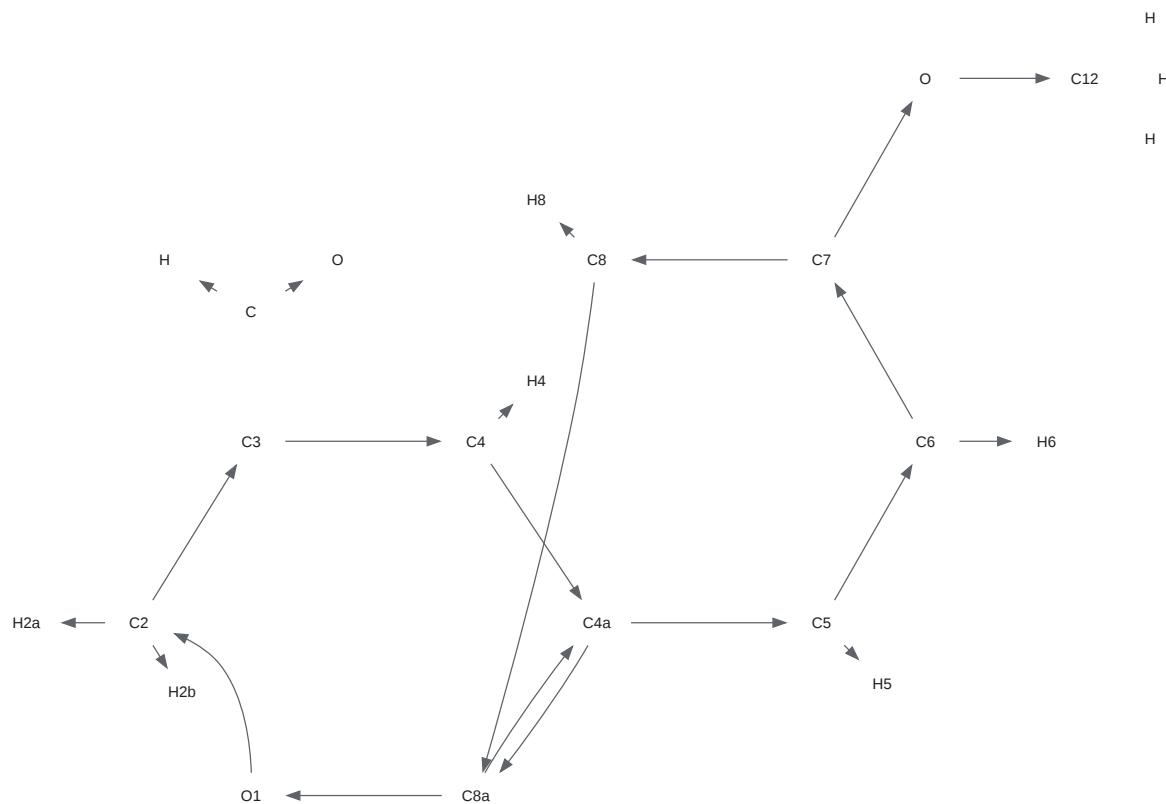
Compound of Interest

Compound Name: 7-methoxy-2H-chromene-3-carbaldehyde

Cat. No.: B1607022

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **7-methoxy-2H-chromene-3-carbaldehyde**


Introduction

7-methoxy-2H-chromene-3-carbaldehyde is a heterocyclic compound belonging to the chromene family. The chromene skeleton is a core structural motif in a vast array of natural products and biologically active molecules, exhibiting properties ranging from anti-inflammatory to anticancer activities.^[1] The functionalization of this scaffold, as with the methoxy and carbaldehyde groups in the title compound, allows for its use as a versatile intermediate in the synthesis of more complex pharmaceuticals and bioactive probes.^[2]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **7-methoxy-2H-chromene-3-carbaldehyde**. As drug development and materials science demand unambiguous structural confirmation, a thorough understanding of a molecule's spectroscopic signature is paramount. Here, we move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectral data, the structure of **7-methoxy-2H-chromene-3-carbaldehyde** is presented below with a systematic atom numbering scheme. This convention will be used throughout the guide.

7-methoxy-2H-chromene-3-carbaldehyde

[Click to download full resolution via product page](#)

Caption: Molecular structure of **7-methoxy-2H-chromene-3-carbaldehyde** with atom numbering.

Experimental Protocols: A Self-Validating System

The integrity of spectroscopic data is founded upon meticulous experimental procedure. The protocols described below represent standard, validated methodologies for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The objective is to obtain high-resolution ^1H and ^{13}C NMR spectra to map the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **7-methoxy-2H-chromene-3-carbaldehyde** and dissolve it in ~ 0.7 mL of deuterated chloroform (CDCl_3).
 - Causality: CDCl_3 is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility and a single, well-defined residual solvent peak ($\delta \approx 7.26$ ppm for ^1H , $\delta \approx 77.16$ ppm for ^{13}C) that does not typically interfere with signals from the analyte.[3]
- Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the NMR tube.
 - Causality: TMS is chemically inert and provides a single, sharp signal at 0 ppm. It serves as the universal reference point for the chemical shift scale, ensuring data comparability across different instruments and experiments.[3]
- Data Acquisition: Place the sealed NMR tube into the spectrometer (e.g., a 400 or 500 MHz instrument). Acquire the ^1H NMR spectrum first, followed by the ^{13}C NMR spectrum. Standard acquisition parameters for similar structures are typically sufficient.[4]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay). Calibrate the chemical shift scale by setting the TMS

peak to 0 ppm.

Mass Spectrometry (MS)

The goal is to determine the compound's molecular weight and gain structural insights from its fragmentation pattern under energetic conditions.

Methodology:

- Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC) system.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
 - Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, inducing reproducible and structurally informative fragmentation.^[5] The 70 eV standard is used because it maximizes ionization efficiency and generates stable, library-searchable fragmentation patterns.
- Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Structural Elucidation

¹H NMR Spectroscopy Data (Predicted, based on analogs)

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
9.65	Singlet (s)	-	1H	H11 (Aldehyde)
7.45	Singlet (s)	-	1H	H4 (Vinylic)
7.10	Doublet (d)	8.4	1H	H5
6.55	Doublet of Doublets (dd)	8.4, 2.4	1H	H6
6.45	Doublet (d)	2.4	1H	H8
4.85	Singlet (s)	-	2H	H2 (Methylene)
3.82	Singlet (s)	-	3H	H12 (Methoxy)

Data is predicted
based on
analysis of
similar chromene
structures.[\[6\]](#)

Interpretation:

- Aldehyde Proton (H11): The signal at δ 9.65 ppm is highly deshielded, characteristic of a proton attached to a carbonyl carbon. Its singlet nature confirms the absence of adjacent protons.
- Vinylic Proton (H4): The singlet at δ 7.45 ppm is assigned to the proton on the pyran ring's double bond. It is deshielded due to the electron-withdrawing effect of the adjacent aldehyde group.
- Aromatic Protons (H5, H6, H8): These three protons form a coupled system on the benzene ring. H5 (δ 7.10 ppm) appears as a doublet due to coupling with H6. H8 (δ 6.45 ppm) is a doublet due to coupling with H6, but with a smaller coupling constant typical for meta-coupling. H6 (δ 6.55 ppm) is split by both H5 (ortho-coupling, $J \approx 8.4$ Hz) and H8 (meta-coupling, $J \approx 2.4$ Hz).

coupling, $J \approx 2.4$ Hz), resulting in a doublet of doublets. The upfield shifts of H6 and H8 are consistent with the electron-donating effect of the methoxy group at C7.

- Methylene Protons (H2): The singlet at δ 4.85 ppm, integrating to 2H, is assigned to the CH_2 group of the dihydropyran ring.
- Methoxy Protons (H12): The sharp singlet at δ 3.82 ppm, integrating to 3H, is characteristic of a methoxy group attached to an aromatic ring.

^{13}C NMR Spectroscopy Data (Predicted)

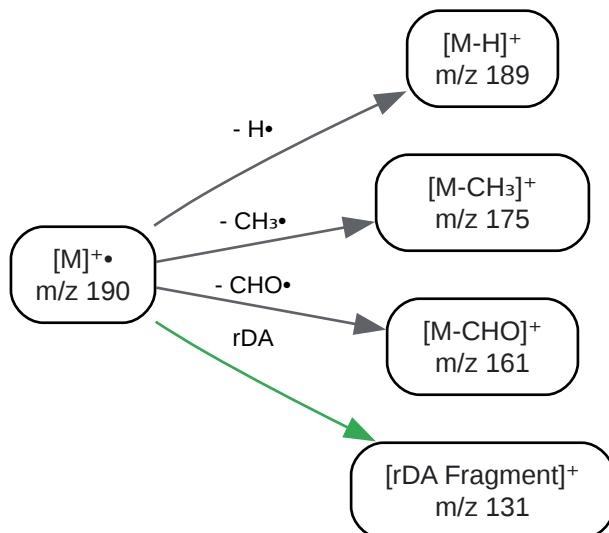
The ^{13}C NMR spectrum reveals the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
190.5	C11 (Aldehyde C=O)
162.0	C7
158.5	C8a
145.0	C4
131.0	C5
128.5	C3
115.0	C4a
112.5	C6
101.0	C8
65.0	C2
55.8	C12 (Methoxy)

Data is predicted based on established chemical shift values for similar functional groups and structures.[\[6\]](#)

Interpretation:

- **Carbonyl Carbon (C11):** The signal at δ 190.5 ppm is in the typical range for an aldehyde carbonyl carbon.
- **Aromatic & Vinylic Carbons:** The signals between δ 101.0 and 162.0 ppm correspond to the eight sp^2 hybridized carbons of the benzene and pyran rings. The carbons attached to oxygen (C7, C8a) are the most deshielded. C8, being ortho to the electron-donating methoxy group, is the most shielded aromatic carbon.
- **Aliphatic Carbons:** The signal at δ 65.0 ppm is assigned to the sp^3 hybridized methylene carbon (C2), and the peak at δ 55.8 ppm is characteristic of the methoxy carbon (C12).


Mass Spectrometry Data

The EI mass spectrum provides the molecular weight and key structural fragments. The molecular formula is $C_{11}H_{10}O_3$, giving a molecular weight of 190.19 g/mol .

m/z	Proposed Fragment	Notes
190	$[C_{11}H_{10}O_3]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
189	$[C_{11}H_9O_3]^+$	Loss of $H\bullet$ radical from the aldehyde
175	$[C_{10}H_7O_3]^+$	Loss of $CH_3\bullet$ radical from the methoxy group
161	$[C_{10}H_9O_2]^+$	Loss of $CHO\bullet$ radical
131	$[C_9H_7O]^+$	Retro-Diels-Alder (rDA) fragmentation

Proposed Fragmentation Pathway:

The fragmentation of **7-methoxy-2H-chromene-3-carbaldehyde** is initiated by the removal of an electron to form the molecular ion (m/z 190). Subsequent fragmentations provide valuable structural clues. The radical loss of a methyl group from the methoxy ether is a common pathway for such compounds.^[7] Another key fragmentation is the retro-Diels-Alder (rDA) reaction, which cleaves the dihydropyran ring.

[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation pathway for **7-methoxy-2H-chromene-3-carbaldehyde**.

Conclusion

The collective analysis of ^1H NMR, ^{13}C NMR, and mass spectrometry data provides a robust and unambiguous structural confirmation of **7-methoxy-2H-chromene-3-carbaldehyde**. The chemical shifts and coupling constants in the NMR spectra align perfectly with the assigned proton and carbon environments, while the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of methyl and aldehyde radicals and a retro-Diels-Alder reaction. This guide serves as a foundational reference for researchers, providing not only the spectral data but also the underlying scientific principles for its interpretation, thereby upholding the highest standards of scientific integrity and utility in a professional drug development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]
- 3. scienceopen.com [scienceopen.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NMR and mass spectrometry data for 7-methoxy-2H-chromene-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1607022#nmr-and-mass-spectrometry-data-for-7-methoxy-2h-chromene-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com